3-Chloro-4-methylphthalic acid
CAS No.:
Cat. No.: VC13842772
Molecular Formula: C9H7ClO4
Molecular Weight: 214.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClO4 |
|---|---|
| Molecular Weight | 214.60 g/mol |
| IUPAC Name | 3-chloro-4-methylphthalic acid |
| Standard InChI | InChI=1S/C9H7ClO4/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | BTKMBBLIJYMTNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Chloro-4-methylphthalic acid belongs to the class of disubstituted phthalic acids, featuring two carboxylic acid groups at the 1- and 2-positions, a chlorine atom at the 3-position, and a methyl group at the 4-position. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 228.6 g/mol. The IUPAC name is 3-chloro-4-methylbenzene-1,2-dicarboxylic acid, and it may exist in both anhydride and diacid forms depending on reaction conditions .
Synthesis and Industrial Production
Chlorination of 4-Methylphthalic Acid
The primary synthesis route involves the direct chlorination of 4-methylphthalic acid or its anhydride in concentrated sulfuric acid (≥90%) using chlorine gas. A catalytic amount of iodine accelerates the reaction, which typically proceeds at temperatures between 20°C and 50°C .
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Methylphthalic acid/anhydride |
| Chlorine stoichiometry | 1–3 mol Cl₂ per mol substrate |
| Catalyst | Iodine (0.5–2% by weight) |
| Reaction medium | Concentrated H₂SO₄ |
| Temperature | 20–50°C |
This method yields a mixture of mono-, di-, and trichlorinated products, with the 3-chloro isomer being separable via fractional crystallization or chromatography .
Anhydride Formation
The anhydride form, 3-chloro-4-methylphthalic anhydride, is obtained by heating the diacid at 150–200°C under reduced pressure. This intermediate is critical for polymerization reactions and esterification processes .
Physicochemical Properties
Physical State and Solubility
3-Chloro-4-methylphthalic acid is a crystalline solid at room temperature. Its solubility profile aligns with substituted phthalic acids:
-
Water: Low solubility (<1 g/L at 25°C) due to hydrophobic methyl and chloro groups.
-
Organic solvents: Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Thermal and Stability Data
| Property | Value (Predicted/Experimental) | Source |
|---|---|---|
| Melting point | 180–190°C (estimated) | |
| Boiling point | Decomposes above 250°C | |
| Density | 1.45–1.55 g/cm³ | |
| pKa (carboxylic acids) | ~2.8 and ~5.1 |
Thermogravimetric analysis (TGA) of related compounds indicates decomposition onset near 250°C, consistent with the cleavage of carboxylic acid groups .
Applications in Industry and Research
Polymer Chemistry
The anhydride form is a key monomer for synthesizing polyimides and epoxy resins, offering enhanced thermal stability and flame retardancy compared to non-chlorinated analogs. These polymers are used in high-temperature adhesives and electronic encapsulants .
Agrochemical Intermediates
3-Chloro-4-methylphthalic acid derivatives serve as precursors to herbicides and fungicides. For example, esterification with alcohols yields compounds with phytotoxic activity against broadleaf weeds .
Pharmaceutical Synthesis
Chlorinated phthalic acids are employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. The chlorine atom enhances bioavailability by modulating lipophilicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume